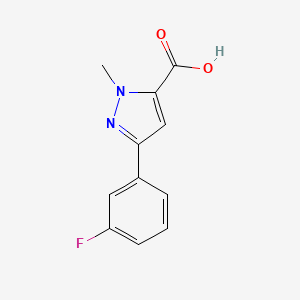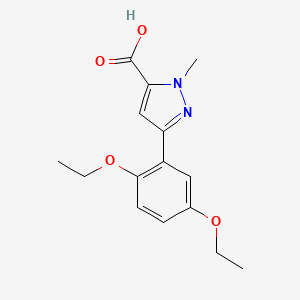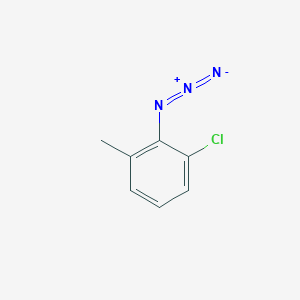
2-叠氮-3-氯甲苯
描述
2-Azido-1-chloro-3-methylbenzene is a chemical compound with the molecular formula C7H6ClN3. It is also known as 3-Chloro-2-azidotoluene. This compound is characterized by the presence of both an azido group (-N3) and a chloro group (-Cl) attached to a toluene ring. The azido group is known for its high reactivity, making 2-Azido-1-chloro-3-methylbenzene a valuable intermediate in various chemical reactions and applications.
科学研究应用
2-Azido-1-chloro-3-methylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the study of bioorthogonal chemistry, where azido groups are used for labeling and tracking biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of triazole-based drugs.
Industry: Employed in the production of specialty chemicals and materials, including polymers and dyes
作用机制
Target of action
Azido compounds are often used in the synthesis of various heterocycles , which can interact with a variety of biological targets.
Mode of action
Without specific information on 2-Azido-3-chlorotoluene, it’s difficult to detail its mode of action. Azido compounds are often used as intermediates in chemical reactions due to their reactivity .
Biochemical pathways
Azido compounds can be involved in a variety of reactions, including nucleophilic addition and cycloaddition .
Pharmacokinetics
Similar compounds like 3’-azido-3’-deoxythymidine (azt) have been studied, and they exhibit a relatively short half-life and incomplete oral bioavailability .
Result of action
Without specific studies on 2-Azido-3-chlorotoluene, it’s challenging to describe the molecular and cellular effects of this compound’s action. Azido compounds can have various effects depending on their structure and the biological system in which they are introduced .
Action environment
The action, efficacy, and stability of 2-Azido-3-chlorotoluene could be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, chlorotoluene compounds have been found in various environmental samples, and their distribution can be affected by factors such as organic carbon content .
生化分析
Biochemical Properties
2-Azido-3-chlorotoluene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein modifications. The azido group in 2-Azido-3-chlorotoluene is known for its ability to participate in bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes . This property makes it a valuable tool for labeling and tracking biomolecules in complex biological environments.
In biochemical reactions, 2-Azido-3-chlorotoluene interacts with various enzymes and proteins. For instance, it can be used to modify proteins through click chemistry, a reaction that involves the azido group reacting with alkynes to form stable triazole linkages . This interaction is particularly useful for studying protein-protein interactions, enzyme activity, and cellular signaling pathways.
Cellular Effects
2-Azido-3-chlorotoluene has been shown to influence various cellular processes. Its incorporation into cellular systems can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the azido group in 2-Azido-3-chlorotoluene can be used to label nucleic acids, allowing researchers to track changes in gene expression and RNA dynamics . Additionally, its interaction with cellular proteins can modulate enzyme activity and influence metabolic pathways, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 2-Azido-3-chlorotoluene exerts its effects through specific binding interactions with biomolecules. The azido group can form covalent bonds with target proteins, leading to enzyme inhibition or activation . This mechanism is often exploited in biochemical assays to study enzyme kinetics and identify potential inhibitors or activators. Furthermore, 2-Azido-3-chlorotoluene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-3-chlorotoluene can change over time due to its stability and degradation properties. Studies have shown that this compound remains stable under physiological conditions, allowing for prolonged observation of its effects on cellular function . Over extended periods, 2-Azido-3-chlorotoluene may undergo degradation, leading to a decrease in its efficacy and potential alterations in its biochemical interactions . Long-term studies in vitro and in vivo have provided insights into the compound’s stability and its impact on cellular processes over time.
Dosage Effects in Animal Models
The effects of 2-Azido-3-chlorotoluene vary with different dosages in animal models. At lower doses, the compound can effectively label and track biomolecules without causing significant toxicity . At higher doses, 2-Azido-3-chlorotoluene may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Animal studies have identified threshold doses that balance efficacy and safety, providing valuable information for optimizing experimental conditions and minimizing adverse effects.
Metabolic Pathways
2-Azido-3-chlorotoluene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into cellular systems . The azido group can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions
Transport and Distribution
Within cells and tissues, 2-Azido-3-chlorotoluene is transported and distributed through specific mechanisms involving transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its activity and function . Understanding the transport and distribution of 2-Azido-3-chlorotoluene is crucial for optimizing its use in biochemical assays and ensuring accurate interpretation of experimental results.
Subcellular Localization
The subcellular localization of 2-Azido-3-chlorotoluene is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can influence the compound’s activity and function, as it interacts with different biomolecules in distinct cellular environments . Studies have shown that 2-Azido-3-chlorotoluene can be targeted to the nucleus, mitochondria, or other organelles, depending on the experimental conditions and the presence of specific targeting sequences .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-chloro-3-methylbenzene typically involves the substitution of a chlorine atom in 3-chlorotoluene with an azido group. This can be achieved through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source. The reaction is generally carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of 2-Azido-1-chloro-3-methylbenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired quality.
化学反应分析
Types of Reactions: 2-Azido-1-chloro-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different substituted toluenes.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN3):
Hydrogen Gas (H2) and Catalysts: Used for the reduction of the azido group to an amine.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed:
Substituted Toluenes: Formed through substitution reactions.
Aminotoluenes: Formed through reduction reactions.
Triazoles: Formed through cycloaddition reactions.
相似化合物的比较
3-Chloro-2-azidotoluene: A positional isomer with similar reactivity.
2-Azidotoluene: Lacks the chloro group but has similar azido reactivity.
3-Azido-4-chlorotoluene: Another positional isomer with different substitution patterns
Uniqueness: 2-Azido-1-chloro-3-methylbenzene is unique due to the presence of both azido and chloro groups on the toluene ring. This dual functionality allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and industrial processes.
属性
IUPAC Name |
2-azido-1-chloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHCXODRQMRMRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


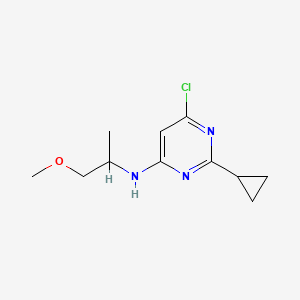
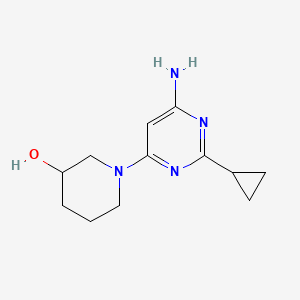
![(1-cyclopentyl-2-methyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1491738.png)


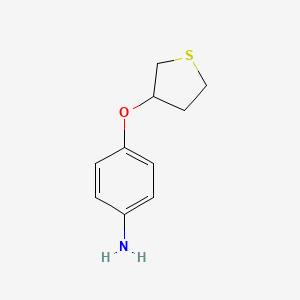
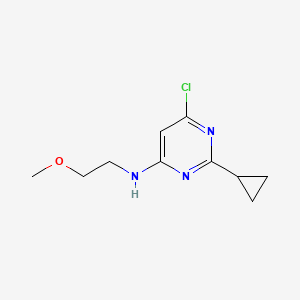
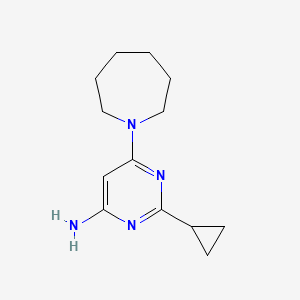
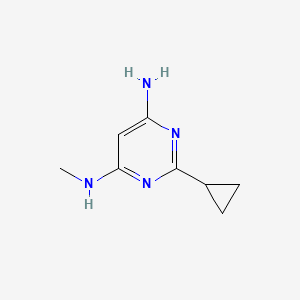
![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)
